molecular formula C8H11ClN2O2 B2441446 ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 1015780-05-8

ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2441446
CAS No.: 1015780-05-8
M. Wt: 202.64
InChI Key: IVDWRSMHUUIEPI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate (CAS 1015780-05-8) is a high-purity chemical compound offered for research and development purposes. This pyrazole derivative is characterized by the molecular formula C8H11ClN2O2 and has a molecular weight of 202.64 g/mol . Its structure features a chloro and a methyl substituent on the pyrazole ring, which is linked to an ethyl acetate group, making it a valuable intermediate in organic synthesis . The compound has a predicted LogP of 0.83, indicating its hydrophobicity, and a polar surface area of 44 Ų . As a versatile building block, this acetamide derivative is primarily used in pharmaceutical and agrochemical research for the construction of more complex molecules. It is strictly intended for use in a laboratory setting by qualified professionals. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDWRSMHUUIEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketones

Cyclocondensation reactions employ β-diketones and hydrazines to construct the pyrazole ring. For example, 3-methylpentane-2,4-dione reacts with hydrazine hydrate in ethanol under reflux to yield 3-methyl-1H-pyrazole. Chlorination at position 5 is then achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C for 12 hours, achieving 85% yield. This method ensures regioselectivity due to the electron-donating methyl group directing electrophilic substitution to position 5.

Direct Chlorination of 3-Methyl-1H-Pyrazole

An alternative approach involves chlorinating commercially available 3-methyl-1H-pyrazole. Phosphorus oxychloride (POCl₃) in acetonitrile at 80°C for 6 hours introduces the chloro group at position 5 with 78% yield. The reaction mechanism involves electrophilic aromatic substitution, where POCl₃ generates Cl⁺ ions that target the electron-rich position para to the methyl group.

Alkylation with Ethyl Bromoacetate

The alkylation step attaches the ethyl acetoxy group to the pyrazole nitrogen. This SN2 reaction requires deprotonation of the pyrazole nitrogen using a base, followed by nucleophilic attack on ethyl bromoacetate.

Reaction Conditions and Optimization

A mixture of 5-chloro-3-methyl-1H-pyrazole (1.0 equiv), ethyl bromoacetate (1.2 equiv), and potassium carbonate (2.0 equiv) in acetonitrile is refluxed for 8 hours, achieving 92% yield. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state, while excess ethyl bromoacetate drives the reaction to completion.

Table 1: Alkylation Optimization Parameters

Parameter Optimal Condition Yield (%)
Solvent Acetonitrile 92
Base K₂CO₃ 92
Temperature (°C) 80 92
Reaction Time (hr) 8 92

Alternative bases like sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C reduce reaction time to 2 hours but lower yields to 75% due to side reactions.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates cost-effective reagents and streamlined purification. Industrial protocols often use bulk solvents like acetonitrile and recover excess ethyl bromoacetate via distillation. Continuous-flow reactors reduce processing time by 40% compared to batch systems, enhancing throughput.

Purification Techniques

Crude product is purified via vacuum distillation (bp 150–155°C at 0.5 mmHg) or recrystallization from ethanol/water (3:1), yielding 95% purity. Column chromatography with ethyl acetate/hexanes (1:4) resolves minor impurities but is less feasible for large-scale operations.

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, CH₃), 4.22 (q, J = 7.2 Hz, 2H, OCH₂), 4.72 (s, 2H, CH₂CO), 6.12 (s, 1H, pyrazole-H).
  • HRMS : m/z calculated for C₉H₁₂ClN₂O₂ [M+H]⁺: 229.0512; found: 229.0515.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group at the 5-position can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative, while oxidation can produce a pyrazole oxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activities
Research has indicated that derivatives of pyrazole compounds, including ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate, exhibit significant antimicrobial and antifungal properties. A study demonstrated that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Properties
Another important application is in the development of anti-inflammatory drugs. The structural features of pyrazoles contribute to their ability to modulate inflammatory pathways. This compound has been investigated for its potential to reduce inflammation in animal models, showing promising results in lowering inflammatory markers .

Agricultural Chemistry

Pesticide Development
this compound has applications in agricultural chemistry, particularly as a pesticide. Its derivatives have been synthesized and tested for efficacy against a range of agricultural pests. Studies have shown that these compounds can effectively reduce pest populations while being less toxic to non-target organisms .

Herbicide Potential
The compound's ability to inhibit specific metabolic pathways in plants suggests its potential as a herbicide. Research into its mechanism of action indicates that it could selectively target weed species without harming crops, making it a valuable tool in integrated pest management strategies .

Materials Science

Synthesis of Functional Materials
In materials science, this compound serves as a precursor for synthesizing various functional materials. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced composites for industrial uses .

Coordination Chemistry
The compound has also found applications in coordination chemistry as a ligand for metal complexes. Its ability to form stable complexes with transition metals has been utilized in catalysis and sensor development. Research shows that metal complexes derived from this pyrazole can exhibit unique electronic properties, making them suitable for applications in electronic devices .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial AgentsEffective against multiple bacterial strains
Anti-inflammatory DrugsReduced inflammatory markers in animal models
Agricultural ChemistryPesticidesSignificant reduction in pest populations
HerbicidesSelectively targets weeds without harming crops
Materials ScienceFunctional MaterialsEnhanced thermal stability and mechanical strength
Coordination ChemistryStable complexes with unique electronic properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for drug development.

Case Study 2: Pesticide Development
In agricultural research, a field trial was conducted to assess the effectiveness of this compound as a pesticide. The trial demonstrated a marked decrease in pest populations compared to untreated plots, suggesting its viability as an environmentally friendly pest control option.

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrazole ring can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The ethyl acetate moiety may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-chloro-3-phenyl-1H-pyrazol-1-yl)acetate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-4-yl)acetate: Similar structure but with the ethyl acetate moiety attached at the 4-position.

Uniqueness

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the chloro and methyl groups at specific positions on the pyrazole ring can significantly influence its reactivity and interactions with biological targets .

Biological Activity

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H11ClN2O2
  • Molecular Weight : 202.64 g/mol
  • CAS Number : 1015780-05-8

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This method allows for the formation of the pyrazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrazole moiety and the acetyl group play significant roles in binding to enzymes or receptors, modulating various biological pathways.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole can inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line Activity
Lung CancerA549Significant inhibition
Breast CancerMDA-MB-231Notable antiproliferation
Colorectal CancerHCT116Moderate inhibition
Prostate CancerPC3Variable efficacy

In vitro studies have shown that this compound exhibits antiproliferative effects against multiple cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

This compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell functions, leading to cell death.

Case Studies and Research Findings

  • Antitumor Studies : A study published in ACS Omega highlighted that pyrazole derivatives exhibit significant antitumor activity in vivo and in vitro. Compounds similar to this compound were found to inhibit tumor growth effectively .
  • Mechanistic Insights : Research has indicated that the mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
  • Comparative Analysis : Comparative studies with other pyrazole derivatives reveal that modifications in substituents can lead to variations in biological activity. For instance, changing the chlorine atom to a different halogen significantly alters the compound's efficacy against cancer cells .

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